molecular formula C9H11F3N2O B13033234 (1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine

Cat. No.: B13033234
M. Wt: 220.19 g/mol
InChI Key: NQXWVAAAXWPKDX-SSDOTTSWSA-N
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Description

(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often include the use of solvents such as hexane or toluene, and activators like methylaluminoxane (MAO) or modified methylaluminoxane (MMAO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological processes and as a potential ligand for binding studies.

    Medicine: It may have potential therapeutic applications due to its unique structural features.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethoxy group can enhance the compound’s binding affinity to specific receptors or enzymes, leading to modulation of their activity. The ethane-1,2-diamine moiety may also play a role in the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is unique due to its specific combination of the trifluoromethoxy group and the ethane-1,2-diamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(1S)-1-[2-(Trifluoromethoxy)phenyl]ethane-1,2-diamine is a chemical compound notable for its unique structural features, particularly the trifluoromethoxy group attached to a phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and receptor binding. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H13Cl2F3N2O
  • Molecular Weight : 293.11 g/mol
  • IUPAC Name : this compound

The trifluoromethoxy group enhances lipophilicity and binding affinity to biological targets, which is critical for its biological activity.

Research indicates that this compound interacts with specific molecular targets, leading to various biochemical effects:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes that are crucial in various metabolic pathways.
  • Receptor Binding : Enhanced binding affinity to certain receptors can modulate their activity, impacting signaling pathways associated with diseases such as cancer and neurological disorders.

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description References
Enzyme InhibitionInhibits specific enzymes involved in metabolic processes.
Receptor ModulationAlters receptor signaling pathways, potentially useful in treating cancers.
Antimicrobial PotentialExhibits activity against certain bacterial strains, indicating therapeutic use.

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Study on Enzyme Inhibition : A study demonstrated that the compound effectively inhibits a specific enzyme linked to cancer cell proliferation. The inhibition was quantified with an IC50 value indicating significant potency against the target enzyme.
  • Receptor Binding Studies : Another research effort focused on the binding affinity of this compound to various receptors. The results indicated that the trifluoromethoxy modification significantly increased binding affinity compared to similar compounds lacking this group.

Therapeutic Applications

Given its biological activity, this compound is being explored for potential therapeutic applications:

  • Cancer Treatment : Its ability to inhibit enzymes involved in tumor growth positions it as a candidate for cancer therapeutics.
  • Neurological Disorders : Modulation of receptor activity may offer new avenues for treating conditions such as depression or anxiety.

Properties

Molecular Formula

C9H11F3N2O

Molecular Weight

220.19 g/mol

IUPAC Name

(1S)-1-[2-(trifluoromethoxy)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H11F3N2O/c10-9(11,12)15-8-4-2-1-3-6(8)7(14)5-13/h1-4,7H,5,13-14H2/t7-/m1/s1

InChI Key

NQXWVAAAXWPKDX-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CN)N)OC(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C(CN)N)OC(F)(F)F

Origin of Product

United States

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